ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
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Overview
Description
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate is a complex organic compound characterized by its unique structural features. This compound contains a tert-butyl(dimethyl)silyl group, which is known for its stability and resistance to various chemical reactions. The presence of a thiazole ring adds to its chemical diversity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hepta-2,6-dienoate backbone, introduction of the thiazole ring, and the attachment of the tert-butyl(dimethyl)silyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides stability, allowing the compound to interact with enzymes and receptors effectively. The thiazole ring can participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the tert-butyl(dimethyl)silyl group and the thiazole ring. These features confer stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H35NO3SSi |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate |
InChI |
InChI=1S/C21H35NO3SSi/c1-10-24-20(23)15(2)11-12-19(25-27(8,9)21(5,6)7)16(3)13-18-14-26-17(4)22-18/h11,13-14,19H,10,12H2,1-9H3/b15-11-,16-13+/t19-/m0/s1 |
InChI Key |
XYXKDISNFBCMBI-WCSYRVRESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C[C@@H](/C(=C/C1=CSC(=N1)C)/C)O[Si](C)(C)C(C)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CCC(C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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